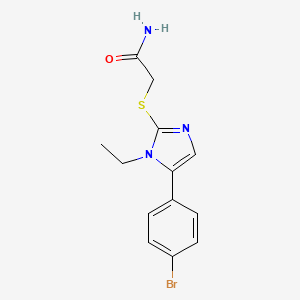
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to a thioacetamide group and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a bromophenyl group, and a thioacetamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the bromophenyl group, and the thioacetamide group . The bromine atom could potentially be a site of electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially influence its solubility and reactivity .
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study by Gul et al. (2017) involved the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating variable antimicrobial activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activity of compounds with structural similarities to "this compound". Yurttaş et al. (2015) focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Structural and Molecular Studies
Further research into the structural and molecular aspects of these compounds has been conducted to understand their interactions and mechanisms of action. For example, the study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, analyzing their hydrogen bonding effects on self-assembly processes and antioxidant activity, providing insights into the structural attributes that contribute to their biological activity (Chkirate et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities , suggesting that the targets could be microbial proteins or cancer cell receptors.
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to inhibition of essential biochemical processes in the target organisms or cells .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids , suggesting that this compound might also interfere with lipid biosynthesis or other essential biochemical pathways in its target organisms or cells.
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-2-17-11(9-3-5-10(14)6-4-9)7-16-13(17)19-8-12(15)18/h3-7H,2,8H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPJGMZHVBBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
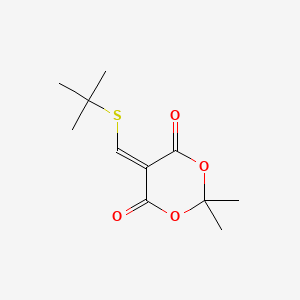
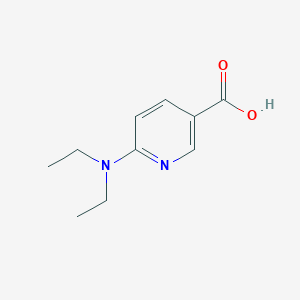
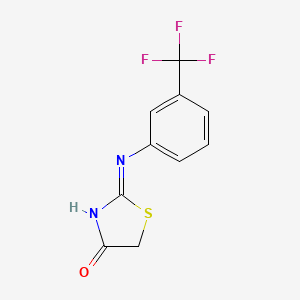
![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)
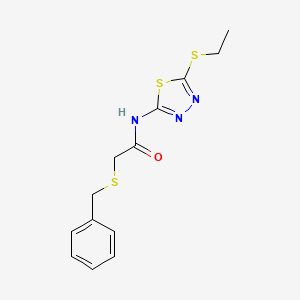


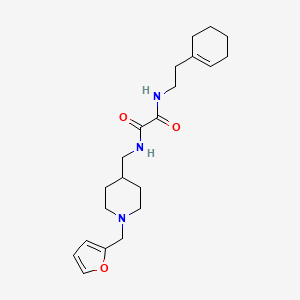
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)
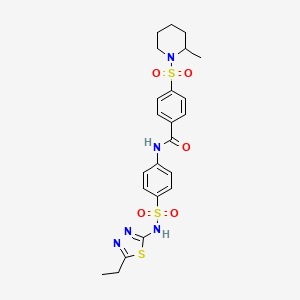
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
